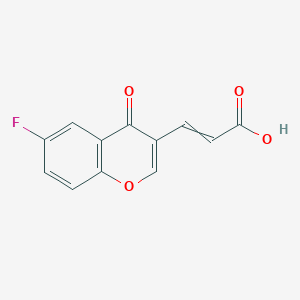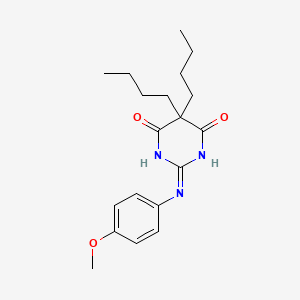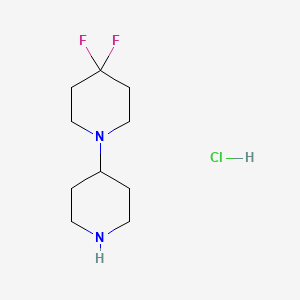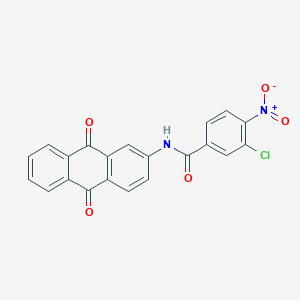
1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato es un compuesto químico con la fórmula molecular C11H17NO4 y un peso molecular de 227.26 g/mol . Este compuesto pertenece a la clase de los pirroles, que son compuestos orgánicos aromáticos heterocíclicos. Los pirroles son conocidos por su importancia en diversos procesos biológicos y químicos.
Métodos De Preparación
La síntesis del 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de la N-Boc-dialilamina con reactivos apropiados para formar el compuesto deseado . Las condiciones de reacción generalmente incluyen el uso de solventes como cloruro de metileno y catalizadores como cloruro de hierro (III) . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución con electrófilos o nucleófilos, dependiendo de las condiciones de reacción.
Aplicaciones Científicas De Investigación
El 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas todavía están bajo investigación, pero los estudios sugieren que puede influir en procesos celulares como la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
El 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato se puede comparar con otros compuestos similares, como:
N-Boc-2,5-dihidro-1H-pirrol: Este compuesto tiene una estructura similar pero carece del grupo metilo en la posición 3.
N-Boc-2,3-dihidro-1H-pirrol: Otro compuesto similar con un patrón de sustitución diferente.
Tert-butil 2,5-dihidro-1H-pirrol-1-carboxilato: Este compuesto está relacionado estructuralmente pero tiene diferentes grupos funcionales.
La singularidad del 1-Tert-butil 3-metil 2,5-dihidropirrol-1,3-dicarboxilato reside en su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3 |
Clave InChI |
XGXOVXLULNFLQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)

![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)


